molecular formula C20H34N2O2 B6046548 7-(2-cyclohexylethyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one

7-(2-cyclohexylethyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6046548
M. Wt: 334.5 g/mol
InChI Key: KXZVGVCFQOJODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-cyclohexylethyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one, commonly known as SPIRO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a spirocyclic compound that belongs to the class of diazaspiro compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of SPIRO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that the compound can interact with DNA and RNA, leading to the inhibition of their synthesis. SPIRO has also been reported to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that SPIRO can induce significant biochemical and physiological effects in the body. The compound has been reported to exhibit potent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

SPIRO has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and wide range of biological activities. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of SPIRO. One potential area of research is the development of new derivatives of the compound with improved biological activities and reduced toxicity. Another area of research is the investigation of the compound's potential use as a fluorescent probe for bioimaging applications. Additionally, further studies are needed to fully understand the mechanism of action of SPIRO and its potential applications in various fields.
In conclusion, SPIRO is a promising compound with a wide range of potential applications in various fields. Its synthesis method has been optimized to obtain high purity and yield, and it has been extensively studied for its biological activities. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in medicine, biochemistry, and materials science.

Synthesis Methods

The synthesis of SPIRO involves the reaction of 2-isobutyryl-1-cyclohexylethylamine with cyclohexanone in the presence of a Lewis acid catalyst. This reaction results in the formation of SPIRO as a white crystalline solid with a high yield. The synthesis method has been optimized to obtain high purity and yield of the compound.

Scientific Research Applications

SPIRO has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been reported to exhibit a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. The compound has also been studied for its potential use as a fluorescent probe for bioimaging applications.

properties

IUPAC Name

7-(2-cyclohexylethyl)-2-(2-methylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-16(2)18(23)22-14-11-20(15-22)10-6-12-21(19(20)24)13-9-17-7-4-3-5-8-17/h16-17H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZVGVCFQOJODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2(C1)CCCN(C2=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Cyclohexylethyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one

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